molecular formula C16H21BClNO3 B1459640 4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester CAS No. 1621438-71-8

4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester

Cat. No. B1459640
M. Wt: 321.6 g/mol
InChI Key: JYYZOEZRCJOJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C16H21BClNO3 . It is a product supplied by eMolecules and is used as a building block in organic synthesis .


Chemical Reactions Analysis

Boronic acids and their derivatives, including pinacol esters, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Scientific Research Applications

Summary of the Application

Pinacol boronic esters are valuable building blocks in organic synthesis. This research focuses on the catalytic protodeboronation of alkyl boronic esters using a radical approach .

Methods of Application

The method involves the catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters utilizing a radical approach. This is paired with a Matteson–CH2– homologation .

Results or Outcomes

The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

2. Suzuki–Miyaura Coupling

Summary of the Application

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses organoboron reagents, such as boronic esters .

Methods of Application

The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Results or Outcomes

The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

properties

IUPAC Name

2-chloro-N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BClNO3/c1-15(2)16(3,4)22-17(21-15)10-5-8-13(18)12(9-10)14(20)19-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYZOEZRCJOJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(cyclopropylaminocarbonyl)phenylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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